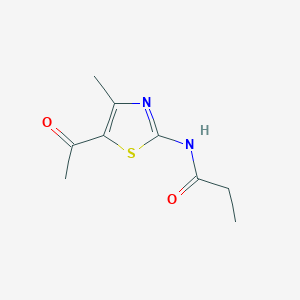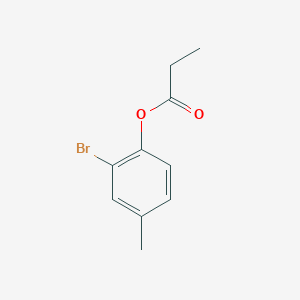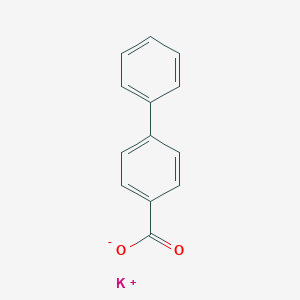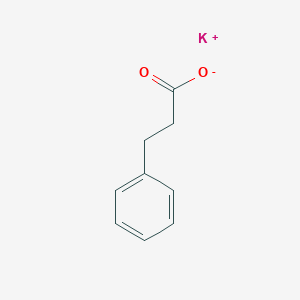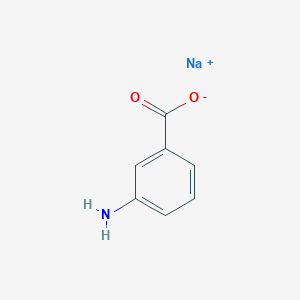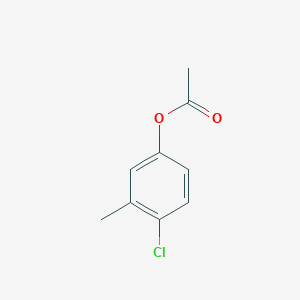
4-Chloro-3-methylphenyl acetate
Descripción general
Descripción
4-Chloro-3-methylphenyl acetate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methylphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl acetate has been studied for its reactivity with molecular chlorine in acetic acid, contributing to the understanding of aromatic halogen substitution kinetics and mechanisms. These studies provide insights into the effects of substituents on reaction rates and product determination in chlorination reactions (de la Mare, Hannan, & Isaacs, 1976).
It's also been utilized in the synthesis of novel oxadiazole derivatives. These derivatives have shown potent analgesic and anti-inflammatory activities in rodent models, indicating the potential of 4-Chloro-3-methylphenyl acetate as a precursor in pharmaceutical applications (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
In environmental sciences, 4-Chloro-3-methylphenyl acetate analogs, specifically herbicidal ionic liquids containing this compound, have been assessed for their impact on biogas-producing microbial communities. The study provides crucial data for understanding the ecological and environmental implications of these herbicides (Czarny, Piotrowska-Cyplik, Lewicki, Zgoła-Grześkowiak, Wolko, Galant, Syguda, & Cyplik, 2019).
Additionally, it has been used in the development of molecular imprinted polymer nanoparticles for the sensitive and selective determination of related compounds in complex matrices, such as environmental and biological samples. This application is significant in analytical chemistry for detecting and quantifying specific substances (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDOFSIQKPJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


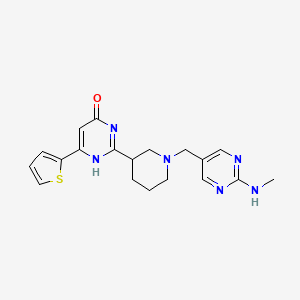
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882296.png)
![[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882308.png)
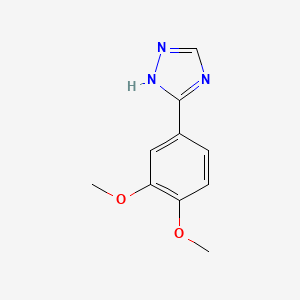
![2-[(2,3-Dimethoxyphenyl)methyl]butanoic acid](/img/structure/B7882328.png)
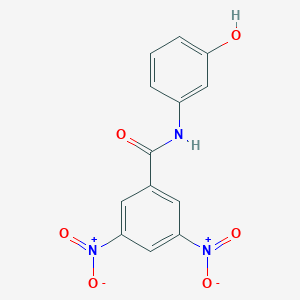

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7882358.png)
